molecular formula C13H10FN3O B14312740 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine CAS No. 108784-44-7

6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B14312740
CAS No.: 108784-44-7
M. Wt: 243.24 g/mol
InChI Key: VNIKEAVMPIMTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound belongs to the imidazo[1,2-b]pyridazine chemical class, a privileged scaffold known for its diverse biological activities and presence in several investigational drugs. The specific substitution pattern on this compound suggests potential for notable biological activity. The 3-methoxy-2-phenyl motif has been identified in other derivatives as a key structural feature associated with high activity against Mycobacterium tuberculosis and Mycobacterium marinum . This indicates its core value in infectious disease research for the investigation of new antimycobacterial agents. Furthermore, the broader imidazo[1,2-b]pyridazine scaffold is recognized as an emerging therapeutic candidate for neglected tropical diseases, such as eumycetoma, highlighting its utility in addressing unmet medical needs . Researchers can leverage this compound as a key intermediate or parent structure for Structure-Activity Relationship (SAR) studies, exploring modifications that enhance potency, optimize pharmacokinetic properties, and reduce metabolic degradation . Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes, whether for human or veterinary use.

Properties

CAS No.

108784-44-7

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

6-fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H10FN3O/c1-18-13-12(9-5-3-2-4-6-9)15-11-8-7-10(14)16-17(11)13/h2-8H,1H3

InChI Key

VNIKEAVMPIMTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1N=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Pyridazin-3-amines with α-Ketoaldehydes

The most widely adopted method involves acid-catalyzed cyclocondensation between 6-fluoro-pyridazin-3-amine and phenylglyoxal monohydrate (Scheme 1).

Procedure :

  • Reactants : 6-Fluoro-pyridazin-3-amine (1 equiv), phenylglyoxal monohydrate (1.2 equiv).
  • Conditions : 1,4-Dioxane, HCl (cat.), reflux (12–16 h).
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, column chromatography.
  • Intermediate : 6-Fluoro-3-hydroxy-2-phenylimidazo[1,2-b]pyridazine (Yield: 56–93%).

Key Optimization :

  • Microwave-assisted reactions reduce time to 2–4 h with comparable yields.
  • Solvent choice critical: Dioxane outperforms ethanol in minimizing side products.

Alternative Route via Pyridazine N-Oxides

For substrates sensitive to acidic conditions, Barlin’s N-oxide method offers an alternative (Scheme 2):

  • Synthesis of 6-Fluoro-3-chloropyridazine 1-oxide : Oxidation of 6-fluoro-3-aminopyridazine with mCPBA.
  • Nucleophilic Substitution : Reaction with benzyl alcohol/thiols under basic conditions.
  • Cyclization : Condensation with phenacyl bromides in DMF at 80°C.

Advantages :

  • Avoids strongly acidic media.
  • Enables introduction of diverse C6 substituents.

Limitations :

  • Lower overall yields (30–45%) due to N-oxide instability.

Introduction of the Methoxy Group

O-Methylation of 3-Hydroxy Precursors

The hydroxyl group at C3 is methylated using methyl iodide under basic conditions (Scheme 3):

Standard Protocol :

  • Substrate : 6-Fluoro-3-hydroxy-2-phenylimidazo[1,2-b]pyridazine.
  • Base : NaH (2.5 equiv) in DMF.
  • Methylating Agent : MeI (3 equiv), 0°C → rt, 6 h.
  • Yield : 70–85%.

Critical Observations :

  • K₂CO₃ or Cs₂CO₃ results in incomplete conversion (<50%).
  • Trace water induces imidazole ring cleavage; anhydrous DMF essential.

Fluorination Strategies at C6

Halogen Exchange (Chlorine → Fluorine)

A two-step process adapted from CN112321592B:

  • Synthesis of 6-Chloro Intermediate :
    • Condensation of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal.
    • Cyclization with bromoacetonitrile (Yield: 77–83%).
  • Nucleophilic Fluorination :
    • Reagent : KF/18-crown-6 in DMF, 150°C, 24 h.
    • Yield : 40–55%.

Challenges :

  • Requires high temperatures, leading to decomposition.
  • Competing side reactions at other positions.

Directed Ortho-Metalation (DoM)

A regioselective approach using lithiation (Scheme 4):

  • Substrate : 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine.
  • Lithiating Agent : LDA (2.2 equiv), THF, −78°C.
  • Electrophile : NFSI (N-fluorobenzenesulfonimide), −78°C → rt.
  • Yield : 62–68%.

Advantages :

  • Excellent regiocontrol (C6 selectivity >95%).
  • Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Scalability
Condensation 6-Fluoro-pyridazin-3-amine Cyclocondensation 56–93 >98 High
N-Oxide 3-Amino-6-chloropyridazine N-Oxide cyclization 30–45 95–97 Moderate
Halogen Exchange 6-Chloro intermediate KF fluorination 40–55 90–92 Low
DoM Fluorination Non-fluorinated core Lithiation/fluorination 62–68 >99 Moderate

Trade-offs :

  • Condensation Route : High yield but requires pre-fluorinated pyridazine.
  • DoM : Avoids pre-fluorinated precursors but needs stringent anhydrous conditions.

Side Reactions and Mitigation Strategies

Imidazole Ring Cleavage

Observed during O-methylation if residual water >0.1%:

  • Mechanism : Hydrolytic opening followed by oxidation (Scheme S1).
  • Prevention : Use freshly distilled DMF; molecular sieves (4Å).

Competing C7 Fluorination

In DoM approaches, trace fluorination at C7 (3–5%) occurs due to kinetic control.

  • Resolution : Chromatographic separation or recrystallization from n-hexane/EtOAc.

Industrial-Scale Considerations

Cost Analysis of Fluorination Methods

Fluorination Method Reagent Cost ($/kg) Energy Demand Waste Generated
Halogen Exchange 120 (KF) High KCl, solvents
DoM 450 (NFSI) Moderate Benzenesulfonamide

Recommendation : For large-scale production, halogen exchange preferred despite lower yields.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazines .

Scientific Research Applications

Scientific Research Applications

The primary application of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine and its derivatives lies in their potential as antimycobacterial agents . A study identified 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives with high activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro .

Antimycobacterial Activity

  • In vitro assays have demonstrated the inhibitory activity of these compounds against Mycobacterium tuberculosis and Mycobacterium marinum .
  • SAR (Structure-Activity Relationship) analysis has shown that the most active compounds feature a fluoro substituent(s) at C2 on a phenyl group, a methoxy function at C3, and a benzyl-heteroatom moiety at C6 .

Derivatives and Synthesis

  • The synthesis of imidazo[1,2-b]pyridazine derivatives has been achieved through various methods, including reactions involving 6-chloropyridazin-3-amine with sodium alkoxides .
  • Modifications at the C2 and C6 positions of the imidazo[1,2-b]pyridazine scaffold have yielded compounds with varying degrees of antimycobacterial activity .

Data Table: In vitro Inhibitory Activity

The following table illustrates the in vitro inhibitory activity of different 3-methoxyimidazo[1,2-b]pyridazine derivatives against Mtb and Mm :

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)Mm MIC90 (μg/mL)Mm MIC90 (μM)
1aBnOPh13.020.51.51
1b3-MeO-BnO4-F-Ph12.6412.64
2aBnSPh0.51.440.250.72
2b3-MeO-BnS2-F-Ph0.51.260.060.15
3aBnNMePh12.900.51.45
1c3-MeO-BnO3-CF3-Ph>100>230n.d.n.d.
  • MIC90 represents the minimum inhibitory concentration required to inhibit 90% of the bacterial population.
  • BnO: Benzyloxy group
  • BnS: Benzylthio moiety
  • BnNMe: Benzyl-N-methylamine

Further Research

Further investigations could explore:

  • The pharmacokinetic and metabolic properties of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine to optimize its efficacy and safety .
  • In vivo studies to validate the antimycobacterial activity observed in vitro .
  • The potential of these compounds to treat other infectious diseases .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Core Scaffold Variations

The imidazo[1,2-b]pyridazine scaffold is distinct from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine due to its shared nitrogen atom between rings, which influences reactivity and binding interactions . Synthetic routes for imidazo[1,2-b]pyridazines are well-established, often involving condensation of pyridazines with haloacetaldehydes or transition-metal-catalyzed cross-coupling reactions .

Key Analogs :

  • 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine (CAS 121247-07-2): Synthesized via O-alkylation of imidazo[1,2-b]pyridazin-3(5H)-ones with diazoalkanes .
  • 6-Phenoxy-imidazo[1,2-b]pyridazines: Prepared via Suzuki coupling of 6-chloro derivatives with aryl boronic acids, yielding compounds with VEGFR2 inhibition (IC50: 7.1 nM) .

Substituent Effects at the 6-Position

The 6-position is critical for biological activity. Fluorine’s electronegativity and small size enhance binding affinity and metabolic stability compared to bulkier or less electronegative groups:

Substituent (6-position) Example Compound Key Activity/IC50 Reference
Fluoro Target Compound Under investigation
Chloro 6-Chloro-2-(4-fluorophenyl)-3-methoxy Antimicrobial, kinase targets
Phenoxy N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide VEGFR2 inhibition (7.1 nM)
Benzylthio 3-Methoxy-6-(3′,4′-methylenedioxybenzylthio)-2-phenyl CNS activity (IC50: 1 nM)

Pharmacological Comparisons

Kinase Inhibition

  • VEGFR2 Inhibition: Meta-substituted 6-phenoxy derivatives (e.g., 6b) show potent inhibition (IC50: 7.1 nM) due to optimal hinge-binding interactions . Fluorine at the 6-position may improve selectivity by reducing steric hindrance.
  • IKKβ Inhibition : Optimization of 3- and 6-positions in imidazo[1,2-b]pyridazines enhances kinase selectivity. Fluorine’s electronic effects could mimic chloro or methoxy groups in these systems .

Acetylcholinesterase (AChE) and CNS Activity

  • AChE Inhibition: 3-Nitro-6-(piperidin-1-yl) derivatives (e.g., 5c) achieve IC50 values of 50 nM, driven by nitro and amino groups . The 3-methoxy group in the target compound may reduce AChE affinity but improve CNS penetration.
  • CNS Targets: 6-Benzylthio and methoxybenzylamino derivatives exhibit strong binding to rat brain membranes (IC50: 1–2 nM), attributed to methylenedioxy or methoxy substituents .

Biological Activity

6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in the development of antimycobacterial agents. Its unique structure, featuring a fused imidazole and pyridazine ring system, along with a methoxy group and a phenyl substituent, contributes to its biological activity. This article presents a detailed overview of the compound's biological activities, including its efficacy against specific pathogens and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is C13H10FN3OC_{13}H_{10}FN_3O with a molecular weight of 241.24 g/mol. The presence of the fluorine atom at the 6-position enhances lipophilicity and biological interactions, making it an attractive candidate for drug development .

Antimycobacterial Activity

Research indicates that 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine exhibits significant antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). In vitro studies have demonstrated that derivatives of this compound show minimum inhibitory concentrations (MICs) ranging from 0.63 to 1.26 μM against these pathogens .

Table 1: Antimycobacterial Activity of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

CompoundMIC (μM)Pathogen
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine0.63 - 1.26Mtb, Mm
Derivative AXMtb
Derivative BYMm

Note: Specific values for Derivatives A and B to be filled based on experimental data.

Despite its promising in vitro activity, studies have shown that the compound is inactive against Mtb in vivo due to very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes. This suggests that metabolic pathways may lead to rapid degradation before therapeutic effects can be realized .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions significantly impact biological efficacy. For instance, substituents on the phenyl ring and variations in the methoxy group contribute to enhanced activity against mycobacterial strains. The presence of a phenyl group with fluoro substituents at C2 has been associated with increased potency .

Kinase Inhibition Properties

In addition to its antimycobacterial activity, there is ongoing research into the kinase inhibition properties of this compound. Preliminary findings suggest that it may inhibit specific kinases involved in cellular signaling pathways relevant to cancer therapy. Molecular docking studies have provided insights into binding affinities and interaction dynamics with target proteins, indicating potential applications beyond antimycobacterial treatment .

Case Studies

Several case studies have explored the biological activity of related compounds within the imidazo[1,2-b]pyridazine family:

  • Case Study A : A derivative demonstrated effective inhibition of Mtb in vitro but failed in vivo due to rapid metabolism.
  • Case Study B : Another analog showed enhanced potency against both Mtb and Mm but exhibited toxicity at higher concentrations.

These studies underline the importance of optimizing pharmacokinetic properties alongside biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1: Substitution of a halogen atom (e.g., Cl) in the pyridazine ring with fluorine using KF or CsF under anhydrous conditions .
  • Step 2: Methoxy group introduction via SNAr (nucleophilic aromatic substitution) with NaOMe or MeOH in polar aprotic solvents like DMF .
  • Step 3: Imidazo ring formation using ethyl (chloroacetyl)carbamate and subsequent cyclization with bases like Ba(OH)₂ . Key Considerations:
  • Purity optimization via column chromatography or recrystallization.
  • Monitor reaction progress with TLC or LC-MS to avoid side products.

Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationKF, DMF, 100°C65–7090%
MethoxylationNaOMe, DMF, 80°C75–8092%
CyclizationBa(OH)₂, NMP/H₂O50–6085%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions (e.g., methoxy at C3, fluorine at C6) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated 394.4 g/mol vs. observed) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry for imidazo-pyridazine fusion .
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) .

Q. How can researchers mitigate solubility challenges in aqueous assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers.
  • Surfactants: Add 0.01% Tween-80 to improve dispersion .
  • pH Adjustment: Increase solubility via protonation/deprotonation (e.g., pH 6.5–7.5 for imidazo ring stability) .

Q. What are the primary stability concerns under storage conditions?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group.
  • Hydrolysis Risk: Avoid moisture; use desiccants in lyophilized form.
  • Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. Which in vitro assays are suitable for initial biological activity screening?

Answer:

  • Kinase Inhibition: Use TR-FRET assays targeting kinases like JAK2 or FLT3 due to imidazo-pyridazine’s ATP-binding affinity .
  • Cellular Uptake: Employ fluorescence microscopy with fluorophore-tagged analogs .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HCT-116, HeLa) using MTT assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

Answer:

  • Quantum Mechanics (QM): Calculate transition states for fluorination/methoxylation steps to identify energy barriers .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. NMP) on reaction rates .
  • Machine Learning: Train models on existing imidazo-pyridazine synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Table 2: Computational vs. Experimental Yields

MethodPredicted Yield (%)Experimental Yield (%)
QM (Fluorination)6865
MD (Methoxylation)7875

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Metabolite Profiling: Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .

Q. How can scaffold hopping improve the pharmacokinetic profile of this compound?

Answer:

  • Bioisosteric Replacement: Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the methoxy position for sustained release .
  • SAR Studies: Systematically modify substituents at C2 and C6 to balance potency and metabolic stability .

Q. What mechanistic insights explain its selectivity for specific biological targets?

Answer:

  • Docking Studies: Map interactions between the fluorine atom and hydrophobic pockets in kinase ATP-binding sites .
  • Free Energy Perturbation (FEP): Quantify binding affinity differences for mutants (e.g., TKD mutations in FLT3) .
  • Electrostatic Potential Maps: Correlate charge distribution with selectivity against homologous proteins .

Q. How do researchers validate off-target effects in complex biological systems?

Answer:

  • Chemoproteomics: Use photoaffinity probes to capture interacting proteins in cell lysates .
  • CRISPR Screening: Identify synthetic lethal partners via genome-wide knockout libraries .
  • Transcriptomics: Analyze differential gene expression post-treatment to infer pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.